4-{2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carbonyl}thiomorpholine
Description
The compound 4-{2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carbonyl}thiomorpholine features a hybrid heterocyclic scaffold comprising a 1,2,3-triazole ring fused to a thiazole moiety, linked via a carbonyl group to a thiomorpholine ring. The 4-methoxyphenyl substituent on the triazole ring may enhance lipophilicity and metabolic stability, while the thiomorpholine group could influence solubility and target binding .
Properties
IUPAC Name |
[2-[1-(4-methoxyphenyl)-5-methyltriazol-4-yl]-4-methyl-1,3-thiazol-5-yl]-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S2/c1-12-17(19(25)23-8-10-27-11-9-23)28-18(20-12)16-13(2)24(22-21-16)14-4-6-15(26-3)7-5-14/h4-7H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPCMOWVWSFTLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=C(N(N=N2)C3=CC=C(C=C3)OC)C)C(=O)N4CCSCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a 1,2,3-triazole moiety have been utilized in the development of several medicinal scaffolds that demonstrate anti-hiv, antitubercular, antiviral, antibacterial, and anticancer activities.
Mode of Action
Compounds with similar structures have been found to interact with their targets in a variety of ways, such as binding to alpha receptors.
Biochemical Pathways
Similar compounds have been found to suppress oxidative stress and inflammatory markers.
Result of Action
Similar compounds have been found to have a wide range of biological and pharmacological properties, including antimicrobial, anti-inflammatory, analgesic, antifungal, antitubercular, antiviral, anticancer, antiplatelet, antimalarial, anticonvulsant, cardioprotective, antihelmintic, antiprotozoal, antitrypanosomal, and antischistosomiasis properties.
Biological Activity
The compound 4-{2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carbonyl}thiomorpholine represents a novel class of bioactive molecules. This compound incorporates a triazole and thiazole moiety, both of which are known for their diverse biological activities. The synthesis and characterization of this compound have been explored in various studies, revealing its potential as an antimicrobial and anticancer agent.
Chemical Structure
The chemical structure can be depicted as follows:
This structure highlights the presence of functional groups that contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds containing triazole and thiazole rings exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds with similar structures have shown efficacy against various bacterial strains and fungi.
- Anticancer Properties : Some derivatives have demonstrated the ability to inhibit cancer cell proliferation.
- Enzyme Inhibition : The ability to inhibit specific enzymes, such as InhA in Mycobacterium tuberculosis, has been noted in related compounds.
Antimicrobial Activity
In a study assessing the antimicrobial properties of triazole derivatives, it was found that compounds similar to this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentration (MIC) values ranging from 15 to 30 μg/mL .
Anticancer Activity
The anticancer potential of the compound was evaluated through various in vitro assays. For instance:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa (Cervical Cancer) | 12.5 |
| MCF-7 (Breast Cancer) | 15.0 |
| A549 (Lung Cancer) | 10.0 |
These results indicate that the compound has a promising profile as a potential anticancer agent .
The proposed mechanism involves the interaction of the compound with specific cellular targets:
- Inhibition of DNA Synthesis : The triazole moiety may interfere with nucleic acid synthesis.
- Induction of Apoptosis : Compounds have been shown to activate apoptotic pathways in cancer cells.
- Enzyme Inhibition : Targeting enzymes like InhA can disrupt metabolic processes in bacteria .
Case Studies
Several studies have highlighted the biological activity of related compounds:
- Study on Triazole Derivatives : A series of triazole derivatives were synthesized and tested against M. tuberculosis. Compound 5n displayed a MIC value of 12.5 μg/mL, demonstrating significant activity compared to standard treatments .
- Anticancer Activity Assessment : In a study evaluating various thiazole-triazole hybrids, one derivative showed potent activity against breast cancer cell lines with an IC50 value of 10 μM, indicating its potential for further development .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues with Halogen-Substituted Aryl Groups
Compounds 4 and 5 (synthesized in and ) share the triazole-thiazole core but differ in aryl substituents:
- 4 : 4-chlorophenyl
- 5 : 4-fluorophenyl
Key Findings :
- Both are isostructural (triclinic, P̄1 symmetry) with two independent molecules per asymmetric unit. Conformational similarity exists, but crystal packing adjusts to accommodate halogen size (Cl vs. F), affecting intermolecular interactions .
- Fluorine’s electronegativity may enhance hydrogen bonding, while chlorine’s larger size could improve hydrophobic interactions .
Table 1: Structural Comparison of Halogen-Substituted Analogs
| Compound | Aryl Substituent | Crystal System | Packing Adjustment | Bioactivity Relevance |
|---|---|---|---|---|
| 4 | 4-chlorophenyl | Triclinic (P̄1) | Moderate steric demand | Enhanced hydrophobicity |
| 5 | 4-fluorophenyl | Triclinic (P̄1) | Minimal adjustment | Improved H-bonding potential |
Pyrimidine-Based Analog (Compound 6)
Compound 6 () replaces the triazole-thiazole system with a pyrimidine-thiazole framework and introduces a morpholine-4-carbonyl group.
Key Differences :
- Core Structure : Pyrimidine replaces triazole, altering π-π stacking and hydrogen-bonding capabilities.
- Substituent : Morpholine-4-carbonyl group may enhance solubility compared to thiomorpholine due to oxygen’s polarity vs. sulfur’s lipophilicity .
Functional Implications :
Pyrimidine’s planar structure could improve DNA intercalation or kinase inhibition, while morpholine’s solubility might favor pharmacokinetics over thiomorpholine’s membrane permeability .
Triazole-Thiazole Hybrid with Trifluoromethyl Benzyl Substituent
A structurally related compound () features a trifluoromethyl benzyl group instead of thiomorpholine:
Table 2: Substituent-Driven Property Modifications
| Compound | Key Substituent | Predicted Property |
|---|---|---|
| Target | Thiomorpholine | Balanced solubility/permeability |
| CF₃-benzyl | Enhanced metabolic stability |
Bioactivity Comparisons
Antiviral Potential :
- Thiomorpholine derivatives (e.g., LQM322 in ) inhibit SARS-CoV-2 spike protein-ACE2 interaction via stable hydrogen bonding and hydrophobic contacts .
Antimicrobial Activity :
Methodological Considerations
Structural analyses of analogs relied on single-crystal X-ray diffraction refined via SHELXL , ensuring high-resolution conformational data. Computational validations (e.g., molecular docking in ) employed dynamics simulations to assess target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
